N-(5-chloro-2-methoxyphenyl)-1-[(2-fluorobenzyl)sulfonyl]piperidine-4-carboxamide
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Overview
Description
N-(5-CHLORO-2-METHOXYPHENYL)-1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a piperidine ring substituted with a carboxamide group, a methanesulfonyl group, and aromatic rings with chloro and methoxy substituents.
Preparation Methods
The synthesis of N-(5-CHLORO-2-METHOXYPHENYL)-1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE involves multiple steps, including the formation of the piperidine ring, introduction of the carboxamide group, and subsequent substitution reactions to introduce the chloro, methoxy, and methanesulfonyl groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The carboxamide group can be reduced to form amines.
Scientific Research Applications
N-(5-CHLORO-2-METHOXYPHENYL)-1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-CHLORO-2-METHOXYPHENYL)-1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are still under investigation, but they may include inhibition of enzyme activity or alteration of receptor signaling .
Comparison with Similar Compounds
Similar compounds to N-(5-CHLORO-2-METHOXYPHENYL)-1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE include other piperidine derivatives with different substituents. These compounds may share some chemical properties but differ in their biological activities and applications. The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical reactivity and potential biological effects .
Properties
Molecular Formula |
C20H22ClFN2O4S |
---|---|
Molecular Weight |
440.9 g/mol |
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-1-[(2-fluorophenyl)methylsulfonyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C20H22ClFN2O4S/c1-28-19-7-6-16(21)12-18(19)23-20(25)14-8-10-24(11-9-14)29(26,27)13-15-4-2-3-5-17(15)22/h2-7,12,14H,8-11,13H2,1H3,(H,23,25) |
InChI Key |
XFHSDVSHJGHENN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3F |
Origin of Product |
United States |
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